![molecular formula C12H11N3O4 B2554279 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 921899-98-1](/img/structure/B2554279.png)
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide
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Overview
Description
“N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide” is a complex organic compound. Its structure includes a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of novel organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Single crystal X-ray diffraction method (SCXRDM) has also been used for structural analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 1-benzo [1,3]dioxol-5-yl-indoles involved a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been predicted using in silico tools. These properties include TPSA Pka, number of hydrogen bond acceptors and donors . The compounds were found to obey Lipinski’s rule of five and have good bioactive scores .Scientific Research Applications
- Background : Researchers have synthesized a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines (C1–C31) and evaluated their antitumor activities against HeLa, A549, and MCF-7 cell lines .
- Application : The compound has been utilized for detecting the carcinogenic heavy metal ion lead (Pb^2+) via an electrochemical approach. A sensitive and selective Pb^2+ sensor was developed by depositing a thin layer of the compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) .
- Usage : Although not naturally occurring, this compound is chemically synthesized and intended for use as a flavoring substance in specific food categories (excluding beverages) .
- Design and Synthesis : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on the activity of indoles against various cancer cell lines. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .
Antitumor Activity
Heavy Metal Ion Detection
Flavoring Agent
Indole Derivatives for Anticancer Activity
Mechanism of Action
While the specific mechanism of action for “N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide” is not available, similar compounds have shown various biological activities. For example, 1-benzo [1,3]dioxol-5-yl-indoles have shown anticancer activity against various cancer cell lines .
Safety and Hazards
Future Directions
The future directions for the study of similar compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, these compounds can be used for the detection of other toxic metal ions .
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-2-10(16)13-12-15-14-11(19-12)7-3-4-8-9(5-7)18-6-17-8/h3-5H,2,6H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSCSCMSQHEYRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide |
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